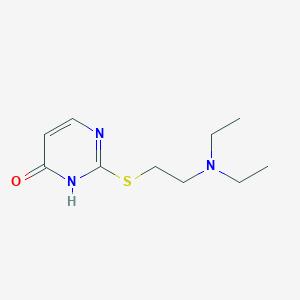

2-((2-(Diethylamino)ethyl)thio)pyrimidin-4(1H)-one

Description

2-((2-(Diethylamino)ethyl)thio)pyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a thioether side chain containing a diethylamino group. The diethylaminoethyl thio group enhances solubility and may influence pharmacokinetic properties, such as membrane permeability and metabolic stability . Pyrimidinone derivatives are widely studied for their anticancer, antimicrobial, and enzyme inhibitory activities .

Properties

CAS No. |

2434-52-8 |

|---|---|

Molecular Formula |

C10H17N3OS |

Molecular Weight |

227.33 g/mol |

IUPAC Name |

2-[2-(diethylamino)ethylsulfanyl]-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H17N3OS/c1-3-13(4-2)7-8-15-10-11-6-5-9(14)12-10/h5-6H,3-4,7-8H2,1-2H3,(H,11,12,14) |

InChI Key |

PQKHTKNCKJVQLN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCSC1=NC=CC(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Diethylamino)ethyl)thio)pyrimidin-4(1H)-one typically involves the reaction of 2-chloropyrimidine with diethylaminoethanethiol. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-(Diethylamino)ethyl)thio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the thioether group, yielding the corresponding pyrimidine derivative.

Substitution: The diethylamino group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

Substitution: Ammonia, primary or secondary amines, thiols, in solvents like ethanol or methanol.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((2-(Diethylamino)ethyl)thio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets within cells. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the growth of microorganisms by disrupting their metabolic pathways or cell wall synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Several structurally related pyrimidinone derivatives have been synthesized and evaluated for their properties:

Key Observations:

- Bioactivity : Compounds with electron-withdrawing groups (e.g., nitro in 2b) exhibit antimicrobial activity, while those with bulky substituents (e.g., trifluoromethyl in ) show enzyme inhibition .

- Solubility: The diethylaminoethyl group in the target compound likely improves water solubility compared to analogs with aromatic or thieno-fused rings .

- Synthetic Complexity: Thieno-pyrimidinones (e.g., ) require multi-step synthesis involving cyclization, whereas simpler pyrimidinones (e.g., ) are synthesized via one-pot methods .

Physicochemical Properties

- Melting Points : Derivatives with nitro groups (e.g., 2b, 2c) exhibit higher melting points (218–225°C) due to strong intermolecular interactions .

- Mass Spectrometry : HRMS data for analogs (e.g., 2b: 383.0814 vs. observed 383.0837) confirm structural integrity .

Research Findings and Implications

- Structural Optimization: The diethylaminoethyl thio group balances solubility and bioavailability, making it a promising scaffold for drug development .

- Limitations : Lack of reported biological data for the target compound necessitates further in vitro studies to validate hypothesized activities.

Biological Activity

The compound 2-((2-(diethylamino)ethyl)thio)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅N₃OS

- Molecular Weight : 239.32 g/mol

- CAS Number : 885477-83-8

The compound features a pyrimidine ring substituted with a diethylaminoethyl thioether group, which is significant for its biological interactions.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity, which can lead to altered metabolic pathways.

- Receptor Modulation : It has the potential to bind to various receptors, affecting cellular signaling pathways that regulate cell proliferation and apoptosis.

- Oxidative Stress Response : The thioether group can participate in redox reactions, influencing oxidative stress levels within cells.

Antitumor Activity

Several studies have explored the antitumor properties of pyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.

Antibacterial and Antifungal Properties

Pyrimidine derivatives have been reported to exhibit antibacterial and antifungal activities. The presence of the thioether moiety enhances the lipophilicity of the compound, improving its ability to penetrate microbial membranes.

Anti-inflammatory Effects

Research has suggested that compounds similar to this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antitumor effects | Showed significant inhibition of cell growth in MCF-7 breast cancer cells with IC50 values in the low micromolar range. |

| Study B | Investigate antibacterial activity | Demonstrated potent activity against Staphylococcus aureus with MIC values comparable to standard antibiotics. |

| Study C | Assess anti-inflammatory properties | Indicated a reduction in TNF-alpha levels in LPS-stimulated macrophages, suggesting potential for treating inflammatory diseases. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.